Cas no 74852-82-7 (4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline)

4-(5-Methyl-1H-1,2,4-triazol-1-yl)aniline is a heterocyclic aromatic compound featuring a triazole moiety linked to an aniline group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both the triazole ring and the primary amine group allows for versatile functionalization, enabling applications in the development of biologically active molecules. Its stability under standard conditions and compatibility with common organic reactions enhance its utility in multi-step synthetic routes. The compound is particularly useful in constructing triazole-containing scaffolds, which are prevalent in medicinal chemistry due to their diverse pharmacological properties.
4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline structure
74852-82-7 structure
Product Name:4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline
CAS No:74852-82-7
MF:C9H10N4
MW:174.20250082016
MDL:MFCD20702243
CID:1770540
PubChem ID:12877068
Update Time:2025-08-15

4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(5-methyl-1H-1,2,4-triazol-1-yl)-
    • 4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline
    • SCHEMBL3752006
    • Z1262644244
    • 4-(5-methyl-1,2,4-triazol-1-yl)aniline
    • 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine
    • DB-152749
    • HZLUYSJQYXWRNC-UHFFFAOYSA-N
    • 74852-82-7
    • EN300-25693179
    • MDL: MFCD20702243
    • Inchi: 1S/C9H10N4/c1-7-11-6-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3
    • InChI Key: HZLUYSJQYXWRNC-UHFFFAOYSA-N
    • SMILES: N1(C(C)=NC=N1)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 174.090546336g/mol
  • Monoisotopic Mass: 174.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 56.7Ų

4-(5-methyl-1H-1,2,4-triazol-1-yl)aniline Pricemore >>

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Enamine
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